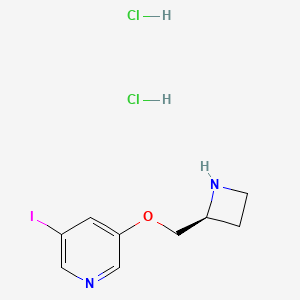

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride

Descripción general

Descripción

El 5-Iodo-A-85380 dihidrocloruro es un agonista altamente potente y selectivo para los receptores nicotínicos de acetilcolina, específicamente los subtipos α4β2 y α6β2 . Este compuesto es conocido por su alta afinidad y selectividad, lo que lo convierte en una herramienta valiosa en la investigación en neurociencia, particularmente en estudios relacionados con la neuroprotección y la neurotoxicidad .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 5-Iodo-A-85380 dihidrocloruro implica varios pasos, comenzando con la preparación de 3-(2-azetidinilmetoximetil)-5-iodopirimidina. Este intermedio se convierte luego en la forma de sal dihidrocloruro. Las condiciones de reacción normalmente implican el uso de disolventes orgánicos y reactivos como el yodo y la azetidina .

Métodos de producción industrial

Si bien los métodos de producción industrial específicos no están ampliamente documentados, la síntesis probablemente siga rutas similares a la preparación de laboratorio, con optimizaciones para la escala, el rendimiento y la pureza. Los métodos industriales también implicarían medidas estrictas de control de calidad para garantizar la consistencia y la seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El 5-Iodo-A-85380 dihidrocloruro experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar la estructura del compuesto, alterando potencialmente su actividad biológica.

Reducción: Las reacciones de reducción se pueden utilizar para modificar el átomo de yodo, lo que puede conducir a diferentes análogos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y agentes halogenantes como el cloro o el bromo. Las condiciones de reacción normalmente implican temperaturas controladas y niveles de pH para garantizar las transformaciones deseadas .

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios análogos halogenados .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride is C9H13Cl2IN2O. It features a pyridine ring with an azetidine-derived methoxy group and an iodine atom, which contribute to its unique pharmacological profile. The compound primarily acts as an antagonist at nicotinic acetylcholine receptors (nAChRs), specifically influencing the α4β2 and α6β2 subtypes. This interaction modulates neurotransmission, impacting the release of neurotransmitters such as dopamine and acetylcholine.

Neuroscience

This compound is extensively used in neuroscience research to study nAChRs' role in neuroprotection and neurotoxicity. Its high selectivity for α4β2 and α6β2 subtypes makes it a valuable tool for understanding the mechanisms underlying various neurological disorders, including Alzheimer's disease and schizophrenia .

Pharmacology

The compound is employed in developing drugs targeting nAChRs for conditions such as pain management, smoking addiction, and mental health disorders. For instance, it has been investigated as a potential antidepressant due to its ability to modulate neurotransmitter systems involved in mood regulation .

Biochemistry

In biochemistry, this compound is utilized in receptor binding studies to elucidate ligand-receptor interactions. Its binding affinity allows researchers to explore the structural dynamics of nAChRs and their role in cellular signaling pathways .

Antidepressant Development

Recent studies have highlighted the potential of this compound as an adjunctive therapy for major depressive disorder (MDD). In preclinical trials, this compound demonstrated superior safety profiles and efficacy compared to traditional antidepressants when tested in animal models .

Imaging Studies

The iodinated analog of this compound has been explored as a SPECT tracer for imaging α4β2 nAChRs in vivo. These studies aim to quantify receptor availability in the brain, providing insights into neurodegenerative diseases and tobacco dependence .

Mecanismo De Acción

El 5-Iodo-A-85380 dihidrocloruro ejerce sus efectos al unirse a los receptores nicotínicos de acetilcolina, específicamente los subtipos α4β2 y α6β2 . Esta unión aumenta la entrada de iones calcio extracelulares en las neuronas, lo que puede tener efectos neuroprotectores contra la neurotoxicidad inducida por el glutamato . La alta afinidad del compuesto por estos receptores lo convierte en una herramienta valiosa para estudiar su función y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Compuestos similares

(-)-Citisina: Otro agonista del receptor nicotínico con alta afinidad por los receptores α4β2.

GTS-21 Dihidrocloruro: Un agonista selectivo para los receptores nicotínicos α7.

NS1738: Un modulador alostérico positivo de los receptores nicotínicos α7.

Singularidad

El 5-Iodo-A-85380 dihidrocloruro es único debido a su excepcionalmente alta selectividad y afinidad por los receptores nicotínicos de acetilcolina α4β2 y α6β2 . Esto lo hace particularmente útil para estudiar estos subtipos de receptores específicos y sus roles en varios procesos fisiológicos y patológicos .

Actividad Biológica

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride, also referred to as 5-Iodo-A-85380 dihydrochloride, is a compound of significant interest in neuropharmacology due to its potent biological activity as an antagonist of nicotinic acetylcholine receptors (nAChRs). This article provides a comprehensive overview of its biological activity, synthesis, and applications in research.

Chemical Structure and Properties

The molecular formula of this compound is C9H13Cl2IN2O. The compound features a pyridine ring substituted with an azetidine-derived methoxy group and an iodine atom. These structural components contribute to its unique pharmacological profile.

This compound primarily functions as an antagonist at nAChRs, particularly influencing the α4β2 and α6β2 subtypes. The binding of this compound to these receptors inhibits neurotransmission, which is crucial in various neurobiological processes. The mechanism involves the modulation of ion flux across neuronal membranes, impacting the release of neurotransmitters such as dopamine and acetylcholine.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Iodo-A-85380 dihydrochloride | Iodinated pyridine with different side chains | Acetylcholine antagonist |

| 3-(Azetidin-2-yloxy)-5-iodopyridine | Similar structure without methoxy group | Different receptor interaction profile |

| 3-(Pyridin-3-yloxy)-5-bromopyridine | Brominated variant | Varies in receptor selectivity |

This table illustrates how this compound stands out due to its specific interactions with nAChRs, a feature attributed to its azetidine and methoxy substitutions.

Neuropharmacological Research

The compound has been extensively studied for its role in neuropharmacology. Its ability to selectively bind to nAChRs makes it a valuable tool for investigating conditions such as:

- Neurodegenerative Diseases : Research indicates that modulation of nAChRs can influence neuroprotective mechanisms, potentially offering therapeutic avenues for diseases like Alzheimer's.

- Addiction Studies : Given the involvement of nAChRs in reward pathways, this compound is utilized in studying smoking addiction and other substance use disorders.

Case Studies

- Impact on Neurotransmitter Release : A study investigated how this compound affects neurotransmitter release in the presence of β-amyloid (Aβ), a peptide associated with Alzheimer's disease. It was found that Aβ did not modulate glycine release evoked by the compound, indicating a complex interplay between cholinergic signaling and amyloid pathology.

- Receptor Binding Studies : In receptor binding assays, this compound demonstrated high selectivity for α4β2 nAChRs compared to other subtypes, underscoring its potential for targeted therapeutic applications .

Synthesis and Production

The synthesis of this compound involves several steps, typically starting from simpler precursor compounds. The process requires careful control of reaction conditions to achieve high purity and yield. While detailed industrial production methods are not widely documented, laboratory synthesis often employs organic solvents and reagents such as iodine and azetidine .

Propiedades

IUPAC Name |

3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O.2ClH/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8;;/h3-5,8,12H,1-2,6H2;2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVVFYWEBSHGBV-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CC(=CN=C2)I.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1COC2=CC(=CN=C2)I.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217837-17-6 | |

| Record name | Pyridine, 3-[(2S)-2-azetidinylmethoxy]-5-iodo-, hydrochloride (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 5-Iodo-A-85380 dihydrochloride in the nervous system?

A1: 5-Iodo-A-85380 dihydrochloride acts as a selective agonist for α4β2 nAChRs [2, 3]. These receptors are ligand-gated ion channels that, upon activation by agonists like 5-Iodo-A-85380 dihydrochloride, undergo a conformational change, allowing the influx of cations, primarily sodium and calcium, into the neuron. This influx depolarizes the neuronal membrane, potentially leading to the release of various neurotransmitters.

Q2: The studies mention that β-amyloid (Aβ) can modulate the effects of 5-Iodo-A-85380 dihydrochloride on neurotransmitter release. Can you elaborate on this interaction?

A2: Studies have shown that Aβ, a peptide implicated in Alzheimer's disease, can significantly impact the effects of 5-Iodo-A-85380 dihydrochloride on neurotransmitter release in the hippocampus [1, 2]. Specifically, Aβ was found to be ineffective in modulating the release of glycine evoked by 5-Iodo-A-85380 dihydrochloride, suggesting that Aβ does not directly interact with α4β2 nAChRs [2]. This highlights the complex interplay between Aβ and cholinergic signaling pathways, potentially contributing to the cognitive impairments observed in Alzheimer's disease.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.